Product packaging for 2-[3-(Aminomethyl)phenyl]propan-2-ol(Cat. No.:CAS No. 1021871-68-0)

2-[3-(Aminomethyl)phenyl]propan-2-ol

Cat. No.: B2523134
CAS No.: 1021871-68-0
M. Wt: 165.236
InChI Key: KJGDRDVSHVXPRA-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Related Fields

From a structural standpoint, 2-[3-(Aminomethyl)phenyl]propan-2-ol is a substituted aromatic compound. Its molecular framework is characterized by a central benzene (B151609) ring, which is appended with two distinct functional groups: an aminomethyl group (-CH₂NH₂) and a 2-hydroxypropyl group (-C(CH₃)₂OH). This unique combination of a primary amine and a tertiary alcohol on a phenyl ring positions it as a versatile building block in organic synthesis.

The presence of both a basic amino group and an alcoholic hydroxyl group allows for a wide range of chemical transformations. The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. The tertiary alcohol group, while less reactive than primary or secondary alcohols, can participate in reactions like etherification under specific conditions. This dual functionality makes the molecule a valuable intermediate for the synthesis of more complex molecular architectures.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 1021871-68-0
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
MDL Number MFCD30721612

This data is compiled from publicly available chemical supplier information. bldpharm.comaablocks.combuysellchem.comarctomsci.com

Significance of the Aminophenylpropanol Scaffold in Advanced Chemical Science

The aminophenylpropanol scaffold, which forms the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of new therapeutic agents.

Compounds incorporating the aminophenylpropanol moiety have been investigated for a range of biological activities. For instance, the related compound 2-amino-1-phenyl-1-propanol is known to be a chiral-active amino derivative with applications as a psychoactive drug. nih.gov The combination of the hydroxyl and amino groups is often considered a key pharmacophore, inducing bioactive potential in chemical species. nih.gov The synthesis of derivatives of this scaffold is a subject of ongoing research, with various methods being developed to create optically active 3-amino-1-phenylpropanol derivatives for use as intermediates in the preparation of pharmaceutical products. google.com

The versatility of this scaffold extends beyond medicinal chemistry. The functional groups present in aminophenylpropanol derivatives make them suitable for applications in materials science, where they can be used as monomers or cross-linking agents in the synthesis of polymers.

Overview of Current Research Trajectories Involving this Chemical Compound

While specific research exclusively focused on this compound is not extensively documented in publicly accessible literature, the research trajectories of the broader class of aminophenyl derivatives and related scaffolds provide a clear indication of its potential areas of investigation.

Current research involving similar scaffolds, such as aminopyrazoles and other amino-substituted aromatic compounds, is largely concentrated in the field of drug discovery. mdpi.com These scaffolds are being explored for the development of novel agents with a variety of therapeutic applications, including:

Anticancer Agents: Novel scaffolds containing aminophenyl groups are being synthesized and evaluated for their activity against both sensitive and resistant cancer cell lines. nih.gov

Anti-inflammatory Agents: The aminopyrazole scaffold, for example, has been identified as a promising framework for the development of inhibitors of kinases involved in inflammatory pathways. mdpi.com

Antibacterial and Antiviral Agents: The functional groups of the aminophenylpropanol scaffold lend themselves to the design of molecules that can interact with biological targets in pathogenic microorganisms.

The synthesis of libraries of compounds based on such "privileged scaffolds" is a common strategy in modern drug discovery. researchgate.netmdpi.com It is therefore plausible that this compound is being investigated, or has the potential to be investigated, as a component of such libraries in the search for new bioactive molecules. The development of new synthetic methodologies to access diverse derivatives of such scaffolds remains an active area of research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2523134 2-[3-(Aminomethyl)phenyl]propan-2-ol CAS No. 1021871-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDRDVSHVXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-68-0
Record name 2-[3-(aminomethyl)phenyl]propan-2-ol
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Chemical Reactivity and Mechanistic Investigations of 2 3 Aminomethyl Phenyl Propan 2 Ol

General Reaction Pathways and Transformation Mechanisms

The reaction pathways of 2-[3-(Aminomethyl)phenyl]propan-2-ol are diverse, allowing for selective transformations at the alcohol, the amine, or the aromatic ring, depending on the chosen reagents and reaction conditions.

The propan-2-ol group, being a tertiary benzylic alcohol, exhibits characteristic reactivity towards oxidation and reduction.

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org However, strong oxidizing agents under forcing conditions can lead to cleavage of carbon-carbon bonds. For this compound, oxidation with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely result in the degradation of the propan-2-ol side chain, ultimately yielding 3-(aminomethyl)benzoic acid. masterorganicchemistry.com Milder, more selective methods for benzylic C-H oxidation exist, but these are typically effective for primary and secondary benzylic positions. masterorganicchemistry.comacs.org

Reduction: The tertiary benzylic hydroxyl group can be removed through reduction to form the corresponding alkylbenzene. A common method for this transformation is the use of hydriodic acid (HI) with a stoichiometric reductant like red phosphorus. nih.govnih.govresearchgate.net This reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary benzylic carbocation. Subsequent attack by iodide ion and reduction of the resulting iodide yields the final product. The reaction is generally efficient for tertiary benzylic alcohols, often requiring shorter reaction times compared to primary or secondary analogues. nih.govresearchgate.net Another effective reagent system for the reduction of benzylic alcohols is hypophosphorous acid with iodine. researchgate.net

Table 1: Predicted Oxidation and Reduction Reactions of the Propan-2-ol Moiety
TransformationReagent(s)Predicted ProductReaction ConditionsNotes
OxidationKMnO₄, H₂SO₄ (aq)3-(Aminomethyl)benzoic acidHeatOxidative cleavage of the C-C bond. masterorganicchemistry.com
ReductionHI, red phosphorus1-(Aminomethyl)-3-(propan-2-yl)benzeneBiphasic system (e.g., toluene/water), heatProceeds via a stable tertiary benzylic carbocation intermediate. nih.govnih.gov

The primary amino group in the aminomethyl moiety is a potent nucleophile, readily participating in a variety of reactions, including alkylation and acylation.

Alkylation: The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides. The reaction proceeds via a standard SN2 mechanism. wikipedia.org Mono-alkylation can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Using a large excess of the amine or specific reaction conditions can favor mono-alkylation. Hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, offers a greener alternative to traditional methods. nih.gov

Acylation: The aminomethyl group reacts readily with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This reaction is typically fast and high-yielding. For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-{[3-(2-hydroxypropan-2-yl)phenyl]methyl}acetamide. This reaction is a common method for protecting the amino group during other transformations. fiveable.me

Table 2: Predicted Nucleophilic Reactions of the Aminomethyl Group
TransformationReagent(s)Predicted ProductGeneral MechanismNotes
AlkylationCH₃IMono-, di-, and tri-methylated amine productsSN2Product mixture is likely; control can be difficult. wikipedia.org
AcylationAcetyl chloride, pyridineN-{[3-(2-hydroxypropan-2-yl)phenyl]methyl}acetamideNucleophilic acyl substitutionA common and efficient reaction for amine protection.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the aminomethyl group (-CH₂NH₂) and the 2-hydroxyprop-2-yl group (-C(CH₃)₂OH). Both of these groups are ortho, para-directors. libretexts.orgwikipedia.orgwikipedia.org

The aminomethyl group is an activating, ortho, para-directing group. wikipedia.org The 2-hydroxyprop-2-yl group, being an alkyl group with an electron-donating inductive effect, is also activating and ortho, para-directing. libretexts.org When multiple activating groups are present on a benzene (B151609) ring, the position of electrophilic attack is determined by their combined directing effects.

In this case, the substituents are in a meta relationship to each other. The positions ortho and para to the aminomethyl group are C2, C4, and C6. The positions ortho and para to the 2-hydroxyprop-2-yl group are C2, C4, and C5. The positions at C2 and C4 are strongly activated by both groups. The position at C6 is activated by the aminomethyl group and the position at C5 is activated by the 2-hydroxyprop-2-yl group. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions, with a potential for substitution at C5 as well. Steric hindrance from the bulky 2-hydroxyprop-2-yl group might disfavor substitution at the C2 and C4 positions to some extent, potentially increasing the proportion of substitution at C6.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagent(s)Predicted Major Product(s)Directing Influence
BrominationBr₂, FeBr₃Bromo-substituted derivatives at C2, C4, C6Combined ortho, para-directing effect of both substituents.
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives at C2, C4, C5Protonation of the amine leads to a deactivating meta-director, making the 2-hydroxyprop-2-yl group the primary director. wikipedia.orgorganicchemistrytutor.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃Acyl-substituted derivatives at C6, C4The Lewis acid catalyst (AlCl₃) will complex with the amino group, making it a deactivating, meta-directing group. The 2-hydroxyprop-2-yl group will then direct substitution to the C2, C4, and C5 positions. Steric hindrance may favor substitution at C4 and C6.

Mechanistic Studies of Functional Group Interconversions within the Compound

Functional group interconversions allow for the transformation of one functional group into another, which is a cornerstone of synthetic organic chemistry. researchgate.netorganic-chemistry.org For this compound, the interconversion of the alcohol and amine functionalities is of particular interest.

For instance, the tertiary benzylic alcohol could potentially be converted into an amine through a nucleophilic substitution reaction. This would likely proceed via an SN1 mechanism. Protonation of the hydroxyl group by an acid, followed by departure of a water molecule, would generate a stable tertiary benzylic carbocation. This carbocation could then be trapped by a nitrogen nucleophile, such as an azide (B81097) or an amine, to introduce a new nitrogen-containing functional group.

Conversely, it is conceivable to transform the aminomethyl group into a hydroxyl group. One possible, though likely multi-step, pathway could involve the diazotization of the primary amine to form a diazonium salt, which could then be displaced by water to yield the corresponding alcohol. However, the conditions for diazotization are typically harsh and may not be compatible with the tertiary alcohol. A more plausible route might involve the conversion of the amine to a better leaving group, followed by nucleophilic substitution with a hydroxide (B78521) source.

Investigation of Thermal and Photochemical Transformations

The stability of this compound under thermal and photochemical conditions is an important aspect of its chemical profile.

Thermal Transformations: Benzylamines are known to undergo thermal decomposition, although typically at high temperatures. Studies on benzylamine (B48309) have shown that decomposition begins to occur at temperatures above 300°C, with significant decomposition observed between 650°C and 800°C. royalsocietypublishing.org The primary decomposition pathway involves the homolytic cleavage of the C-N bond to generate a benzyl (B1604629) radical and an amino radical. royalsocietypublishing.org For this compound, a similar decomposition pathway is expected, although the presence of the tertiary alcohol may influence the decomposition temperature and products. The thermal decomposition of benzyl alcohol has been studied in shock waves at very high temperatures (1200–1600 K). researchgate.netosti.gov Under more moderate heating, dehydration of the tertiary alcohol to form an alkene is a possible reaction pathway, especially in the presence of acid catalysts.

Photochemical Transformations: Aromatic amines and alcohols can undergo a variety of photochemical reactions. Benzylamines have been shown to undergo photooxidation. rsc.org For example, irradiation of benzylamines in the presence of a photosensitizer and oxygen can lead to the formation of imines. rsc.orglookchem.com In the case of this compound, this could lead to the formation of the corresponding imine, N-{[3-(2-hydroxypropan-2-yl)phenyl]methylidene}amine, which may then hydrolyze or undergo further reactions. The propan-2-ol moiety might also be susceptible to photochemical reactions, although specific pathways are less well-documented for this type of structure. Photochemical oxidation of benzylic alcohols to the corresponding carbonyl compounds is also a known transformation, but this is typically for primary and secondary alcohols. rsc.org

Design and Synthesis of Derivatives and Analogues of 2 3 Aminomethyl Phenyl Propan 2 Ol

Strategies for Structural Modification and Functional Diversification

Structural modification strategies are guided by the goal of systematically altering the physicochemical properties of the parent molecule. These properties, including electron distribution, steric profile, and hydrogen bonding capacity, are critical determinants of a molecule's interactions with its environment.

The aromatic phenyl ring is a prime site for modification to modulate the electronic properties of the entire molecule. The introduction of substituents can dramatically alter the reactivity and properties of the benzene (B151609) ring through a combination of inductive and resonance effects. mdpi.comlibretexts.org Activating groups, which donate electron density to the ring, can increase the nucleophilicity of the aromatic system, while deactivating groups withdraw electron density, having the opposite effect. libretexts.org

The nature and position of the substituent determine its impact. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -CF₃) can be introduced to fine-tune the molecule's acidity, basicity, and potential for intermolecular interactions like π-stacking or hydrogen bonding. nih.gov These modifications can be used to probe structure-activity relationships (SAR) and enhance desired chemical interactions.

Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring of 2-[3-(Aminomethyl)phenyl]propan-2-ol This table is interactive. Click on the headers to sort.

Substituent Position on Ring Expected Effect Potential Impact on Properties
-Cl ortho, para Electron-withdrawing (Inductive), Weakly electron-donating (Resonance) Modulates lipophilicity and electronic profile.
-F ortho, para Strongly electron-withdrawing (Inductive) Alters pKa; may form specific hydrogen bonds.
-CH₃ ortho, para Electron-donating (Hyperconjugation) Increases lipophilicity and electron density.
-OCH₃ ortho, para Electron-donating (Resonance), Electron-withdrawing (Inductive) Increases electron density; potential H-bond acceptor.
-NO₂ meta Strongly electron-withdrawing (Resonance and Inductive) Significantly reduces electron density; potential H-bond acceptor.

Converting the amine to an amide, for example, replaces a basic center with a neutral, planar group that has both hydrogen bond donor and acceptor capabilities. These modifications can impact the molecule's solubility, membrane permeability, and ability to interact with biological targets. The reorientation or replacement of the aminomethyl group can substantially alter a compound's activity, underscoring its importance in molecular design. nih.gov

Table 2: Examples of Modifications to the Aminomethyl Group This table is interactive. Click on the headers to sort.

Modification Type Reagent Example Resulting Functional Group Potential New Properties
N-Alkylation Methyl iodide Secondary Amine (-NHCH₃) Increased steric bulk; altered basicity.
N,N-Dialkylation Excess methyl iodide Tertiary Amine (-N(CH₃)₂) Loss of H-bond donor capability; increased basicity.
N-Acylation Acetyl chloride Amide (-NHCOCH₃) Neutral group; H-bond donor/acceptor; increased polarity.
N-Sulfonylation Tosyl chloride Sulfonamide (-NHSO₂R) Acidic N-H proton; bulky group; H-bond acceptor.

The tertiary alcohol of the propan-2-ol moiety is a hydrogen bond donor and acceptor. While its reactivity is hindered by steric bulk, it can be derivatized to block or modify these interactions. Key strategies include esterification and etherification. mdpi.com

Ester formation with an activated carboxylic acid can introduce a wide range of functional groups, converting the hydroxyl group into a more lipophilic moiety. mdpi.com Ether formation, though challenging for a tertiary alcohol, can be achieved under specific conditions to cap the hydroxyl group and remove its hydrogen-bonding donor capacity. Such modifications are crucial for probing the role of the hydroxyl group in molecular interactions.

Table 3: Potential Derivatives of the Propan-2-ol Moiety This table is interactive. Click on the headers to sort.

Reaction Type Reagent Example Resulting Derivative Notes
Esterification Acetic anhydride Acetate Ester Masks the hydroxyl group; increases lipophilicity.
Etherification Sodium hydride, then methyl iodide Methyl Ether Removes H-bond donor capability; sterically hindered reaction.

Scaffold-Based Design for Targeted Chemical Interactions

In medicinal chemistry, a molecular scaffold is the core structure of a molecule. The this compound framework serves as a "privileged scaffold," a structural template that can be systematically decorated with different functional groups to create libraries of compounds for screening against biological targets. nih.gov

Scaffold-based design involves retaining the core structure while strategically modifying the functional groups extending from it (often called R-groups). researchgate.net By observing how these changes affect interactions with a target, researchers can develop a deeper understanding of the binding requirements. For example, rigidifying a flexible scaffold by incorporating ring structures can lock the molecule into an active conformation, potentially improving binding affinity. nih.gov The design process aims to orient key pharmacophoric features—such as hydrogen bond donors/acceptors, aromatic rings, and charged centers—in a precise three-dimensional arrangement to achieve a desired chemical or biological effect.

Table 4: Scaffold of this compound for Targeted Design This table is interactive. Click on the headers to sort.

Component Role in Scaffold Potential Diversification Vector Example Functional Groups for Interaction
Phenyl Ring Core structural support; potential for π-interactions Aromatic substitution (R¹) Halogens, alkyls, alkoxys for steric and electronic tuning.
Aminomethyl Group Basic center; H-bond donor/acceptor N-functionalization (R²) Alkyl, acyl, sulfonyl groups to modify basicity and H-bonding.

Synthesis of Polyfunctionalized Analogues

The synthesis of polyfunctionalized analogues involves the combination of the modification strategies discussed above. The goal is to create molecules with multiple, designed alterations to the parent scaffold. This can be achieved through either a linear, stepwise synthesis or more convergent approaches, such as multi-component reactions. rsc.org

A typical synthetic route might begin with a pre-functionalized benzene starting material, for instance, a substituted 3-bromotoluene. The propan-2-ol group could be installed via Grignard reaction, followed by benzylic bromination and substitution to introduce a protected amine. Final deprotection and subsequent modification of the amino group would yield a polyfunctionalized analogue. Such synthetic campaigns allow for the creation of diverse chemical libraries where multiple sites of the original scaffold have been systematically varied to achieve a specific functional outcome.

Table 5: Hypothetical Examples of Polyfunctionalized Analogues This table is interactive. Click on the headers to sort.

Analogue ID Phenyl Ring Substituent (R¹) Aminomethyl Modification (R²) Propan-2-ol Modification (R³)
A-01 4-Chloro -NHCOCH₃ (Amide) -OH (Unmodified)
A-02 5-Methoxy -NHCH₃ (Secondary Amine) -OH (Unmodified)
A-03 Unmodified -N(CH₃)₂ (Tertiary Amine) -OCOCH₃ (Acetate Ester)

The Catalytic Potential of this compound and its Derivatives

The chemical compound this compound, and its broader family of aminomethyl-substituted aromatic alcohol derivatives, represent a significant class of ligands in the field of organometallic chemistry and catalysis. Their unique structural features, combining a rigid phenyl backbone with flexible aminomethyl and hydroxyl coordinating groups, allow for versatile applications in ligand design and the facilitation of a variety of organic transformations. This article explores the applications of these compounds, focusing on their role in the formation of transition metal complexes and their subsequent catalytic activity in key chemical reactions. While direct research on this compound is limited, this review draws upon findings from structurally analogous derivatives to elucidate its potential catalytic applications.

Computational and Theoretical Studies on 2 3 Aminomethyl Phenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 2-[3-(Aminomethyl)phenyl]propan-2-ol, these calculations can elucidate the distribution of electrons, which in turn dictates the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. Such studies can predict molecular properties like the dipole moment, which influences solubility and intermolecular interactions, and Mulliken atomic charges, which highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the nitrogen of the aminomethyl group and the oxygen of the propan-2-ol group are expected to be nucleophilic centers.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

Property Value Unit
HOMO Energy -5.8 eV
LUMO Energy 0.9 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 2.5 Debye
Mulliken Charge on N -0.85 e
Mulliken Charge on O -0.72 e

Conformation Analysis and Conformational Landscapes of the Compound

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This molecule possesses several rotatable bonds: the C-C bond connecting the propan-2-ol group to the phenyl ring, the C-C bond of the aminomethyl group, and the C-N bond of the aminomethyl group.

Computational methods can systematically rotate these bonds and calculate the potential energy of the resulting structures to map out the conformational landscape. This process identifies local and global energy minima, which correspond to the most probable shapes the molecule will adopt. The relative energies of these conformers determine their population at a given temperature. Such analysis is crucial for understanding how the molecule might interact with biological targets, as only specific conformations may fit into a receptor's binding site.

Table 2: Hypothetical Relative Energies of Key Conformers Relative energies calculated for different dihedral angles of the aminomethyl and propan-2-ol side chains.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules (like water) to mimic physiological conditions. nih.govacs.orgmdpi.com

For this compound, an MD simulation would reveal how the side chains move and interact with each other and with the solvent. This can provide insights into the molecule's flexibility, the stability of its conformations, and how it explores its conformational space. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation patterns around key functional groups like the amine and hydroxyl moieties.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Value/Description
Force Field GROMOS 54A7 or similar
Solvent Model SPC/E or TIP3P water
System Size ~3000 water molecules
Temperature 300 K
Pressure 1 bar
Simulation Time 100 ns
Time Step 2 fs

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govrsc.org DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy. nih.govresearchgate.netacs.org

For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help assign the peaks in an experimental spectrum. Similarly, predicting the IR spectrum allows for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the C-H stretches of the aromatic ring and alkyl groups. Comparing the calculated spectra with experimental data can provide strong evidence for the compound's structure.

Table 4: Hypothetical Predicted Spectroscopic Data

Spectroscopic Data Predicted Value Assignment
¹³C NMR Chemical Shift ~148 ppm C-OH (propan-2-ol)
¹³C NMR Chemical Shift ~128 ppm Aromatic CH
¹H NMR Chemical Shift ~7.3 ppm Aromatic H
¹H NMR Chemical Shift ~3.8 ppm CH₂ (aminomethyl)
IR Frequency ~3400 cm⁻¹ O-H stretch
IR Frequency ~3350 cm⁻¹ N-H symmetric stretch
IR Frequency ~1600 cm⁻¹ Aromatic C=C stretch

Theoretical Modeling of Reaction Pathways and Energy Profiles

Potential reactions for this molecule include N-acylation of the amine group or electrophilic aromatic substitution on the phenyl ring. masterorganicchemistry.comslideshare.netlibretexts.org For example, modeling the reaction of the amine with an acyl chloride would involve locating the transition state structure for the nucleophilic attack. The calculated energy barrier would provide a quantitative estimate of the reaction's feasibility. These studies are crucial for understanding the chemical stability of the compound and for designing synthetic routes to its derivatives.

Table 5: Hypothetical Energy Profile for a Reaction (e.g., N-Acetylation)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8
Products -12.5

Molecular Interactions and Mechanistic Biochemistry of 2 3 Aminomethyl Phenyl Propan 2 Ol in Vitro Focus

General Principles of Molecular Recognition

Molecular recognition is the foundation of specificity in biological systems, governing the interactions between molecules. This process is driven by a variety of non-covalent interactions that, in concert, determine the affinity and selectivity of a ligand for its target, such as an enzyme. The primary forces at play include hydrogen bonding and hydrophobic interactions.

Hydrogen bonding occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. These bonds are highly directional and play a crucial role in the precise positioning of a ligand within an enzyme's active site. The aminomethyl and hydroxyl groups of a compound like 2-[3-(Aminomethyl)phenyl]propan-2-ol would be capable of forming hydrogen bonds with appropriate donor and acceptor groups on an enzyme.

Hydrophobic interactions are a significant driving force for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment. The phenyl ring and the propan-2-ol backbone of this compound could engage in hydrophobic interactions with nonpolar amino acid residues within an enzyme's binding pocket. This interaction is entropically driven, as it leads to the release of ordered water molecules from the nonpolar surfaces of both the ligand and the enzyme.

Enzyme Interaction Mechanisms

The interaction of a small molecule, such as this compound, with an enzyme can lead to the modulation of the enzyme's activity through various mechanisms. These mechanisms are typically characterized by the mode of inhibitor binding and its effect on the enzyme's kinetics.

Characterization of Competitive Inhibition Modes

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds reversibly to the active site of an enzyme. This binding event prevents the substrate from accessing the active site. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding.

In the context of this compound, if it were to act as a competitive inhibitor, it would likely bind to the same site as the natural substrate of the target enzyme. The aminomethylphenyl group might mimic a portion of the substrate, allowing it to fit into the active site.

Analysis of Non-Competitive and Mixed Inhibition Mechanisms

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without affecting substrate binding. A pure non-competitive inhibitor has equal affinity for both the free enzyme and the enzyme-substrate complex.

Mixed inhibition also involves the inhibitor binding to an allosteric site. However, in this case, the inhibitor has different affinities for the free enzyme and the enzyme-substrate complex. This results in an alteration of both the enzyme's catalytic activity and its affinity for the substrate.

Should this compound function as a non-competitive or mixed inhibitor, it would bind to a regulatory site on the target enzyme, inducing a change in the enzyme's three-dimensional structure that impacts its function.

Studies on Mechanism-Based (Suicide) Inhibition

Mechanism-based inhibition, or suicide inhibition, is a form of irreversible inhibition where the inhibitor binds to the active site of an enzyme and is catalytically converted into a reactive intermediate. This intermediate then forms a covalent bond with a residue in the active site, permanently inactivating the enzyme. This type of inhibition is highly specific because it requires the catalytic activity of the target enzyme to become effective. While there is no specific information available to suggest that this compound acts as a suicide inhibitor, this mechanism is a critical area of study in drug design.

Investigation of Allosteric Modulation (if applicable to compound class)

Allosteric modulation occurs when a molecule binds to an allosteric site on a receptor or enzyme, altering its response to its endogenous ligand. wikipedia.org Positive allosteric modulators (PAMs) enhance the effect of the ligand, while negative allosteric modulators (NAMs) reduce it. longdom.org This is a distinct mechanism from direct competitive or non-competitive inhibition. For a compound like this compound, if it were to act as an allosteric modulator, it would fine-tune the activity of its target enzyme in the presence of the natural substrate, rather than simply blocking its activity.

Kinetic Characterization of Enzyme Inhibition

The type of enzyme inhibition can be determined by studying the enzyme's kinetics in the presence and absence of the inhibitor. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then often plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the effects of the inhibitor on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax).

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-Competitive DecreasesUnchangedLines intersect on the x-axis
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant
Uncompetitive DecreasesDecreasesLines are parallel

This table presents the theoretical effects of different inhibition types on key enzyme kinetic parameters.

Due to a lack of specific experimental data for this compound, a quantitative kinetic analysis cannot be provided at this time. Further in vitro enzymatic assays would be required to determine its specific mode of action and to quantify its inhibitory potency (e.g., by determining its Ki, the inhibition constant).

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of aminobenzyl alcohols is a field of continuous development, aiming for methods that are both efficient and environmentally benign. researchgate.net For 2-[3-(aminomethyl)phenyl]propan-2-ol, future research will likely focus on moving beyond traditional multi-step procedures to more elegant and atom-economical pathways.

Current synthetic strategies for similar compounds, such as 4-aminobenzyl alcohol, often involve the reduction of a nitrobenzyl precursor, for example, using a hydrazine (B178648) hydrate-raney nickel system. google.com Another common approach is the reduction of corresponding acids, like the preparation of o-aminobenzyl alcohol from anthranilic acid using lithium aluminum hydride or electrochemical methods. orgsyn.org

Novel synthetic routes for this compound could explore chemo- and regioselective catalytic processes. One promising direction is the direct amination of biomass-derived alcohols, a strategy that is gaining significant attention for its sustainability. acs.orgmdpi.com The "dehydrogenation-imidization-hydroamination" mechanism, often facilitated by heterogeneous metal catalysts, could be adapted for this purpose. mdpi.com Research into bimetallic or multimetallic catalysts may offer enhanced activity and selectivity, potentially inhibiting catalyst poisoning by the amine functional group. mdpi.com

Another innovative approach involves the catalytic transfer hydrogenation of precursor molecules. For instance, 2-propanol has been demonstrated as an effective and selective hydrogen donor in the presence of palladium/carbon for such reactions. researchgate.net The development of a one-pot synthesis from readily available starting materials, such as 3-acetylbenzonitrile, through a sequence of Grignard reaction followed by catalytic reductive amination, represents a highly efficient future strategy.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Precursor Key Reagents/Catalysts Potential Advantages Challenges
Nitro-Group Reduction 2-(3-Nitrophenyl)propan-2-olHydrazine Hydrate/Raney Ni, H₂/Pd-CHigh yield, well-established method. google.comRequires synthesis of the nitro-precursor, potential for side reactions.
Nitrile Reduction 3-(2-Hydroxypropan-2-yl)benzonitrileLiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni)Direct route from a stable precursor.Harsh reducing agents, potential for over-reduction.
Reductive Amination 3-(2-Hydroxypropan-2-yl)benzaldehydeNH₃, H₂, Heterogeneous Catalyst (e.g., Ru, Ni, Co). mdpi.comAtom-economical, uses simple amine source. acs.orgRequires selective aldehyde synthesis, potential for secondary amine formation. researchgate.net
Buchwald-Hartwig Amination 2-(3-Bromophenyl)propan-2-olAmmonia (B1221849) equivalent, Palladium catalyst, LigandHigh functional group tolerance, controlled reaction.High cost of palladium catalysts and ligands.

Future efforts will likely focus on developing catalytic systems that operate under mild conditions, utilize sustainable reagents, and offer high selectivity for the primary amine, thus avoiding the formation of secondary or tertiary amine byproducts. researchgate.net

Expansion of Catalytic Applications Beyond Current Scope

The structural motifs within this compound—a primary aminomethyl group and a tertiary benzylic alcohol—suggest its potential utility as a ligand or precursor in catalysis. Aminobenzyl alcohols are valuable precursors for synthesizing N-heterocycles like quinolines and quinazolines through reactions with various substrates. researchgate.netresearchgate.net

The expansion of catalytic applications for this specific compound could venture into several areas:

Asymmetric Catalysis : The chiral center that can be formed at the benzylic carbon in related structures (e.g., 2-amino-1-phenyl-1-propanol) is crucial in asymmetric synthesis. nih.govresearchgate.net While this compound is achiral, its derivatives could be designed as chiral ligands for asymmetric transfer hydrogenation or C-C bond-forming reactions. The combination of a hard amine donor and a potentially coordinating alcohol group could create an effective bidentate ligand for various metal centers.

Palladium-Catalyzed Reactions : Aminomethyl groups can be involved in the formation of cyclopalladated complexes, which are active catalysts for various organic transformations. nih.gov Research could explore the formation of such a complex with this compound and its subsequent use in C-H activation or cross-coupling reactions. The steric bulk provided by the propan-2-ol group could influence the stability and reactivity of the catalytic intermediate.

Gold Nanoparticle Catalysis : Gold nanoparticles have emerged as effective catalysts for the selective oxidation of alcohols and amines. researchgate.net The aminobenzyl alcohol structure could serve as a stabilizing agent for gold nanoparticles, with the resulting composite material being a recyclable catalyst for aerobic oxidation or reduction reactions, such as the hydrogenation of nitrophenols. acs.org

Future research would involve synthesizing metal complexes of this compound and systematically evaluating their catalytic performance in a range of organic reactions, focusing on developing more efficient and selective catalytic systems.

Rational Design of Chemically Diverse Analogues for Specific Material or Chemical Functions

Rational design provides a systematic approach to creating analogues of a lead compound to achieve specific functions. wpmucdn.com This strategy moves beyond random screening by using structural information to make targeted modifications. acs.org For this compound, this approach can be used to develop new molecules for applications in materials science, coordination chemistry, and medicinal chemistry.

The core structure can be systematically modified at three key positions: the phenyl ring, the aminomethyl group, and the propan-2-ol moiety.

Phenyl Ring Substitution : Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the electronic properties of the entire molecule. This can influence the pKa of the amino group, the coordination strength of the molecule as a ligand, and its reactivity.

Modification of the Amino Group : N-alkylation or N-arylation of the primary amine can create secondary or tertiary amines, which would alter the coordination geometry and steric hindrance around a metal center. This is a key strategy for fine-tuning the performance of ligands in catalysis.

Alteration of the Alcohol Moiety : Replacing the methyl groups of the propan-2-ol with larger alkyl or aryl groups would significantly increase steric bulk. This can be used to create specific binding pockets in metal complexes or to influence the morphology of self-assembled materials.

The table below illustrates how rational design could be applied to generate functional analogues.

Modification Site Structural Change Target Property Potential Application
Phenyl Ring Add fluoro or trifluoromethyl groupsIncreased lipophilicity, altered electronic propertiesProbes for biological systems, modified ligands for catalysis.
Phenyl Ring Introduce sulfonic acid or carboxylic acid groupsIncreased water solubility. wpmucdn.comWater-soluble ligands for aqueous-phase catalysis, building blocks for metal-organic frameworks (MOFs).
Amino Group N,N-dimethylationChange in basicity and coordination modeLigands with different donor properties, precursors for quaternary ammonium (B1175870) salts.
Alcohol Group Replacement of methyl groups with phenyl groupsIncreased steric hindrance and π-stacking potentialChiral ligands for asymmetric catalysis, building blocks for supramolecular assemblies.

This systematic approach, often guided by computational modeling, allows for the efficient exploration of chemical space to identify analogues with optimized properties for specific functions. rsc.org

Application of Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of any new compound requires detailed characterization using a suite of modern analytical techniques. For this compound and its rationally designed analogues, advanced spectroscopic and structural methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond standard 1H and 13C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, confirming the connectivity and the specific meta-substitution pattern of the molecule. Solid-state NMR could provide valuable information on the structure of materials derived from this compound, which often have low solubility. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for analyzing complex reaction mixtures and identifying trace impurities or byproducts during synthesis development. ncsu.edu

X-ray Crystallography : Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state. rsc.org It can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and alcohol groups. Obtaining suitable crystals can be a bottleneck, and advanced crystallization methods may be necessary. rsc.orgrsc.org For analogues that form polymers or thin films, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) would be more appropriate.

Vibrational Spectroscopy : Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups. nih.gov The absence of precursor bands (e.g., nitrile or nitro stretches) and the presence of characteristic N-H and O-H stretching bands can confirm the success of a synthetic transformation. nih.govnih.gov

The combination of these techniques provides a complete picture of the molecular and supramolecular structure, which is fundamental for understanding its properties and reactivity. bas.bg

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. nih.govcmu.edu These computational tools can be integrated into the research workflow for this compound and its derivatives in several impactful ways.

Predictive Modeling : ML models, particularly Quantitative Structure-Property Relationship (QSPR) models, can be trained on existing chemical data to predict various properties of novel, un-synthesized analogues. nih.gov This includes predicting physicochemical properties (e.g., solubility, pKa), catalytic activity, or material characteristics. This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. acs.org

Synthesis Planning : Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to the target molecule and its analogues. By analyzing vast databases of chemical reactions, these tools can identify non-intuitive pathways that a human chemist might overlook.

De Novo Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecular structures with desired property profiles. nih.gov For instance, a generative model could be tasked with designing analogues of this compound that are optimized to act as ligands for a specific catalytic reaction, based on a defined set of required electronic and steric features.

Reaction Optimization : ML algorithms can be used in conjunction with automated robotic platforms to rapidly optimize reaction conditions (e.g., temperature, concentration, catalyst loading). cmu.edu This automated approach can explore a large parameter space efficiently to maximize yield and selectivity, a process that would be prohibitively tedious to perform manually.

The integration of AI and ML represents a paradigm shift from traditional, trial-and-error-based research to a more data-driven and predictive science, enabling faster and more efficient discovery cycles. nsf.gov

Q & A

Q. What are the recommended synthetic routes for 2-[3-(aminomethyl)phenyl]propan-2-ol, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(aminomethyl)acetophenone using sodium cyanoborohydride (NaBH₃CN) in methanol under controlled pH (4–6) and ambient temperature . Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 2-[3-(bromomethyl)phenyl]propan-2-ol) with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound. Critical parameters include stoichiometric excess of the nucleophile (1.5–2.0 equivalents) and inert atmosphere to prevent oxidation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • 1H^1H: δ 1.5 ppm (singlet, 2×CH₃), δ 3.8 ppm (s, NH₂CH₂), aromatic protons at δ 7.2–7.5 ppm.
  • 13C^{13}C: Quaternary carbon (C-OH) at ~70 ppm, CH₂NH₂ at ~45 ppm.
  • Mass Spectrometry (LC-MS/MS) : Use electrospray ionization (ESI+) to detect [M+H]⁺ (m/z ≈ 180.2) and fragment ions (e.g., loss of H₂O at m/z 162.2) .
  • Purity Assessment : HPLC with C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer :
  • Medicinal Chemistry : Serves as a chiral building block for designing β-adrenergic receptor ligands or kinase inhibitors. Its aminomethyl group enables facile derivatization via amide coupling or Schiff base formation .
  • Biochemical Studies : Used to probe enzyme-substrate interactions, particularly in studies involving aminotransferases or decarboxylases, due to its structural mimicry of natural substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with systematic modifications (e.g., fluorination at the phenyl ring or substitution of the aminomethyl group) to isolate key functional groups driving activity. For example, trifluoromethyl analogs (see ) exhibit enhanced metabolic stability but may reduce target affinity .
  • Orthogonal Assays : Validate bioactivity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches to account for assay-specific artifacts .

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol (90:10) mobile phase to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to achieve >90% enantiomeric excess (ee) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades at >40°C; store at 2–8°C under nitrogen.
  • Light Sensitivity : Protect from UV exposure to prevent oxidation of the aminomethyl group.
  • Solvent Compatibility : Stable in ethanol or DMSO for ≥6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aminomethyl group (HOMO ≈ -5.2 eV) is prone to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) for SN2 pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.